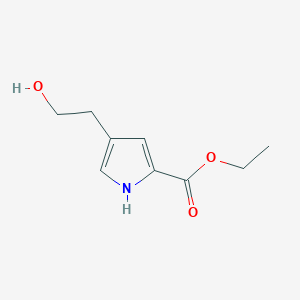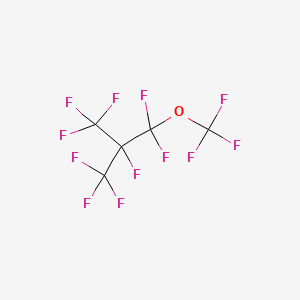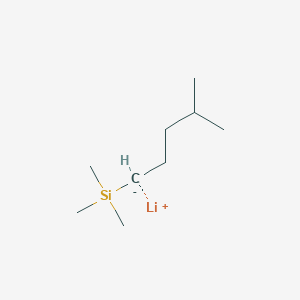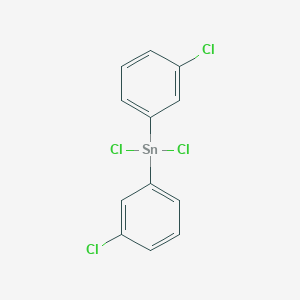
Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a hydroxyethyl group at the 4-position of the pyrrole ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 2-oxo-4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate with suitable reagents under controlled conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the starting materials are subjected to a basic environment to facilitate the formation of the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ethyl 4-(2-oxoethyl)-1H-pyrrole-2-carboxylate.
Reduction: Formation of ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(2-hydroxyethyl)indolin-2-one: A compound with a similar hydroxyethyl group but a different core structure.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group and is used in polymer chemistry.
Uniqueness
Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and the pyrrole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
112084-55-6 |
|---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-2-13-9(12)8-5-7(3-4-11)6-10-8/h5-6,10-11H,2-4H2,1H3 |
InChI-Schlüssel |
KKWUKPDHKBBDIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CN1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)








![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)



